molecular formula C5H3Cl2NOS B1452364 2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone CAS No. 1263378-88-6

2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone

Cat. No. B1452364
M. Wt: 196.05 g/mol
InChI Key: HLWSJFNCRQBIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

CCTE’s molecular structure consists of a thiazole ring (containing sulfur and nitrogen atoms) and a ketone functional group. The chlorine atoms contribute to its chlorinated nature. Refer to the for the chemical structure.

Scientific Research Applications

Synthesis and Structural Properties

The chemical compound 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone is a versatile intermediate in the synthesis of various heterocyclic compounds. A notable application involves its role in the formation of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through a reaction with chloral and substituted anilines, followed by treatment with thioglycolic acid. This synthetic pathway is significant for its potential to yield a variety of products depending on the reaction conditions and the types of amines used, highlighting the compound's utility in organic synthesis and the development of pharmaceuticals and agrochemicals (Issac & Tierney, 1996).

Applications in Agrochemical Synthesis

2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone serves as a critical intermediate in the synthesis of thiamethoxam, a neonicotinoid insecticide. The synthetic methods involve reactions with 2-chloro-5-chloromethylthiazol and other intermediates, underscoring its importance in the development of agrochemicals aimed at pest control. This reflects the broader relevance of such chemical intermediates in enhancing agricultural productivity and managing pest resistance (Cheng Zu-wei, 2006).

Environmental and Industrial Applications

The compound's derivatives have found applications in environmental science, particularly in gas separations and the treatment of pollutants. For instance, ionic liquids derived from similar structures have been shown to outperform standard polymers in the separation of CO2/N2 and CO2/CH4, indicating potential applications in carbon capture technologies and environmental remediation efforts (Scovazzo, 2009).

Advancements in Material Science

Additionally, the chemical structure of 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone and its derivatives contribute to advancements in material science. For example, they have been utilized in the development of electrochemical surface finishing and energy storage technologies. The exploration of Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) showcases the integration of such compounds in creating innovative solutions for energy storage and electroplating, marking a significant step towards more sustainable and efficient technologies (Tsuda, Stafford, & Hussey, 2017).

properties

IUPAC Name

2-chloro-1-(2-chloro-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NOS/c6-1-3(9)4-2-8-5(7)10-4/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWSJFNCRQBIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259366
Record name Ethanone, 2-chloro-1-(2-chloro-5-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone

CAS RN

1263378-88-6
Record name Ethanone, 2-chloro-1-(2-chloro-5-thiazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-chloro-1-(2-chloro-5-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(2-chloro-thiazol-5-yl)-ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone
Reactant of Route 5
2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-(2-chloro-thiazol-5-YL)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.